

Spectroscopic Profile of 8-Nonen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 8-Nonen-1-ol

Cat. No.: B109591

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **8-nonen-1-ol**, CAS Number 13038-21-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual workflow of the spectroscopic analysis process.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **8-nonen-1-ol**.

Table 1: ^1H NMR Spectroscopic Data for 8-Nonen-1-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.81	ddt	1H	H-8
4.96	m	2H	H-9
3.64	t	2H	H-1
2.04	q	2H	H-7
1.56	m	2H	H-2
1.39 - 1.28	m	8H	H-3, H-4, H-5, H-6
1.12	t	1H	OH

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 8-Nonen-1-ol

Chemical Shift (δ) ppm	Assignment
139.15	C-8
114.15	C-9
63.06	C-1
33.79	C-7
32.78	C-2
29.41	C-4 or C-5
29.09	C-4 or C-5
28.88	C-6
25.72	C-3

Solvent: CDCl₃, Reference: TMS

Table 3: IR Spectroscopic Data for 8-Nonen-1-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3331	Strong, Broad	O-H stretch
3077	Medium	=C-H stretch
2928	Strong	C-H stretch (sp ³)
2856	Strong	C-H stretch (sp ³)
1641	Medium	C=C stretch
1465	Medium	C-H bend (CH ₂)
1058	Strong	C-O stretch
994	Strong	=C-H bend (out-of-plane)
910	Strong	=C-H bend (out-of-plane)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for 8-Nonen-1-ol

m/z	Relative Intensity (%)	Possible Fragment
142	< 5	[M] ⁺ (Molecular Ion)
124	~10	[M-H ₂ O] ⁺
97	~20	[C ₇ H ₁₃] ⁺
83	~40	[C ₆ H ₁₁] ⁺
69	~70	[C ₅ H ₉] ⁺
55	100	[C ₄ H ₇] ⁺
41	~85	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol such as **8-nonen-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **8-nonen-1-ol** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Proton-decoupled spectra are usually acquired for ^{13}C NMR to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the TMS signal. Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample like **8-nonen-1-ol**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.
- **Instrument Setup:** The FT-IR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean salt plates is collected to subtract any atmospheric or instrumental interferences.
- **Data Acquisition:** The salt plate "sandwich" containing the sample is placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

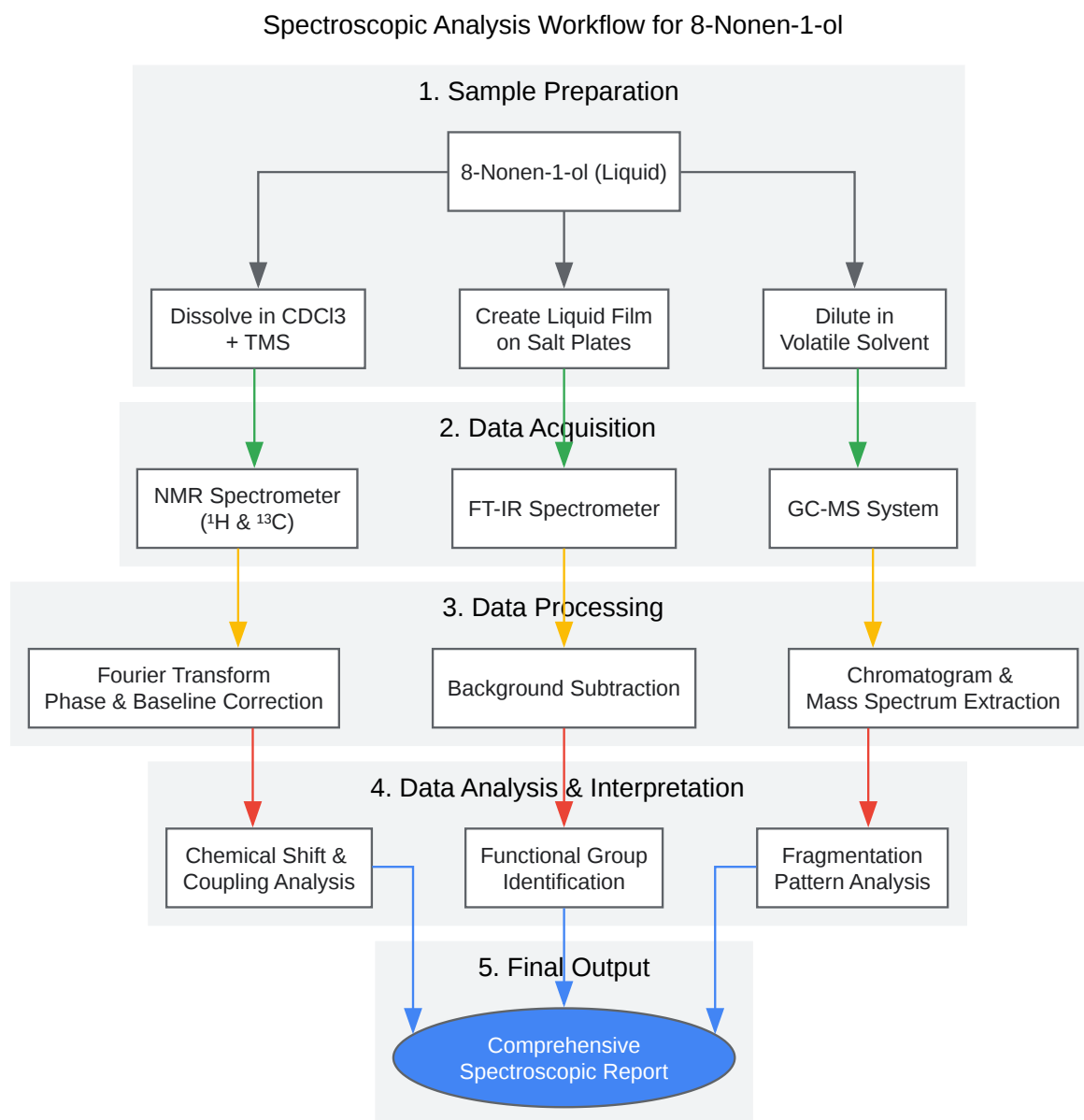
- **Data Processing:** The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions and intensities are then identified.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

- **Sample Preparation:** A dilute solution of **8-nonen-1-ol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrument Setup:** The GC-MS system is configured with an appropriate capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program is set to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer is set to scan a specific mass range (e.g., m/z 35-400) using Electron Ionization (EI) at a standard energy (typically 70 eV).
- **Data Acquisition:** A small volume (typically 1 μL) of the sample solution is injected into the GC inlet. The compound travels through the GC column, is separated, and then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.
- **Data Processing:** The resulting total ion chromatogram (TIC) shows the separation of components over time. The mass spectrum corresponding to the peak of **8-nonen-1-ol** is extracted and analyzed to identify the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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